Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the Dimroth rearrangement, which is a process of isomerization of heterocycles involving the relocation of heteroatoms .
Industrial Production Methods
Industrial production methods for ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Used in the development of high-energy materials.
Uniqueness
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N4O2 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
SJCCCHBKMGTLQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)N |
Origin of Product |
United States |
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